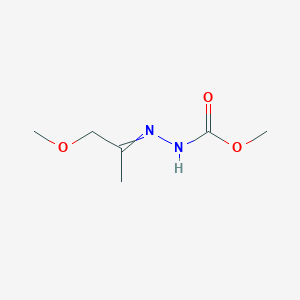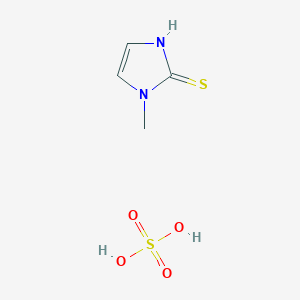
3-methyl-1H-imidazole-2-thione;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-1H-imidazole-2-thione;sulfuric acid is a compound that combines the properties of 3-methyl-1H-imidazole-2-thione and sulfuric acid. Imidazole derivatives, including 3-methyl-1H-imidazole-2-thione, are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science . Sulfuric acid is a strong acid commonly used in industrial processes and chemical synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1H-imidazole-2-thione typically involves the cyclization of amido-nitriles in the presence of a catalyst such as nickel . The reaction conditions are mild, allowing for the inclusion of various functional groups. Another method involves the reaction of imidazole-2-thiones with epichlorohydrin in methanol in the presence of sodium hydroxide .
Industrial Production Methods
Industrial production of imidazole derivatives often involves the use of high-temperature treatment of metal salts and organic ligands in water or organic solvents . The process may also include the use of microwave-assisted synthesis for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
3-methyl-1H-imidazole-2-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides .
Major Products Formed
The major products formed from these reactions include disulfides, sulfoxides, thiols, and various substituted imidazole derivatives .
Aplicaciones Científicas De Investigación
3-methyl-1H-imidazole-2-thione has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-methyl-1H-imidazole-2-thione involves its interaction with molecular targets such as enzymes and receptors. For example, its antithyroid activity is attributed to its ability to inhibit thyroid peroxidase, an enzyme involved in the synthesis of thyroid hormones . The compound can also act as an antioxidant by scavenging free radicals and reducing oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
Imidazole-2-thione: Shares similar biological activities but lacks the methyl group at the 3-position.
Imidazolidine-2-thione: Exhibits similar antimicrobial and antifungal activities but has a different ring structure.
1-methylimidazole: Similar in structure but does not contain the thione group, leading to different chemical reactivity.
Uniqueness
3-methyl-1H-imidazole-2-thione is unique due to the presence of both the methyl group and the thione group, which contribute to its distinct chemical reactivity and biological activities .
Propiedades
Número CAS |
113401-96-0 |
|---|---|
Fórmula molecular |
C4H8N2O4S2 |
Peso molecular |
212.3 g/mol |
Nombre IUPAC |
3-methyl-1H-imidazole-2-thione;sulfuric acid |
InChI |
InChI=1S/C4H6N2S.H2O4S/c1-6-3-2-5-4(6)7;1-5(2,3)4/h2-3H,1H3,(H,5,7);(H2,1,2,3,4) |
Clave InChI |
NDUZUTBSZXOUGQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CNC1=S.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


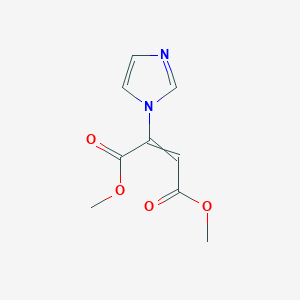
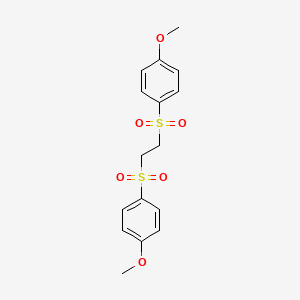
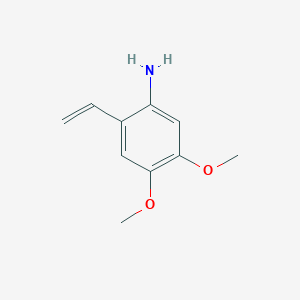
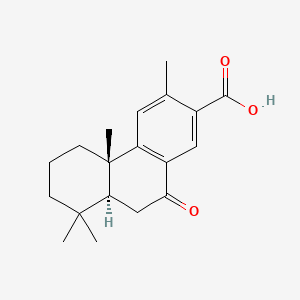
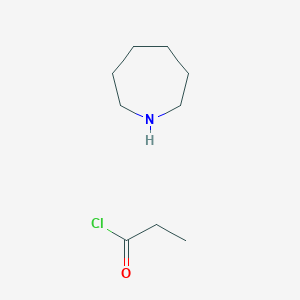
![2,6-Dichloro-N-[(2-chlorophenyl)carbamoyl]benzamide](/img/structure/B14302400.png)
![N-methyl-N-[3-[methyl(nitro)amino]propyl]nitramide](/img/structure/B14302410.png)
![1,1'-[2,2-Bis(4-tert-butylphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14302417.png)

![Benzamide, N-[1-azido-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14302425.png)

![3-[(4-Amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1,3-diphenylprop-2-en-1-one](/img/structure/B14302443.png)
